molecular formula C14H11ClO3 B057220 2-(2-(4-Chlorophenoxy)phenyl)acetic acid CAS No. 25563-04-6

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Cat. No.: B057220
CAS No.: 25563-04-6
M. Wt: 262.69 g/mol
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 4-chlorophenol with phenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-(4-Chlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(4-Chlorophenoxy)phenyl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

2-(2-(4-Chlorophenoxy)phenyl)acetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMJMOPIBISVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482181
Record name 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25563-04-6
Record name 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(2-Bromophenyl)acetate (10 g, 43.7 mmol) and 4-chlorophenol (5.61 g, 43.7 mmol) were dissolved in dioxane (150 mL) whiling warming to 50. To the resulting solution were added, under stirring in an inert nitrogen atmosphere, cesium carbonate (28.35 g, 87.4 mmol) and copper (I) chloride (1.73 g, 17.48 mmol). Finally N,N-dimethylglycine (0.9 g, 8.74 mmol) was added to the green suspension. The mixture was heated at 110 for 2 days while stirring. The mixture was filtrated over dicalite, which was washed with dioxane (20 mL). The dioxane was removed in vacuum to leave brownish oil. EtOAc was added to the oil and the pH of the resulting mixture was adjusted to 1 by addition of 1 M HCl. The organic phase was washed with saturated brine, dried over Na2SO4 and concentrated under vacuum to yield the crude product, which was purified by column chromatography to give 2-(2-(4-chlorophenoxy)phenyl)acetic acid (8 g, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
28.35 g
Type
reactant
Reaction Step Two
Name
copper (I) chloride
Quantity
1.73 g
Type
catalyst
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of o-chlorophenylacetic acid (330 g) in o-xylene (4000 mL) is added 4-chlorophenol (306 g), K2CO3 (354 g), and copper powder (18 g) at 25-30° C. The mixture is heated at reflux for 2-3 hours and water is removed by azeotropic distillation. The reaction mixture is maintained for 1-2 hours at 25-30° C. and water (4000 mL) is added. Organic and aqueous layers are separated and the organic layer is washed with water (4000 mL). The pH of combined aqueous layers is adjusted to 1-1.5 by addition of aqueous HCl (100 mL) at 0-5° C. The formed solid is collected by filtration, washed with water (3000 mL) and hexane (500 mL), and then is dried to afford the title compound. Yield: 465 g. Purity by HPLC: 97.81%.
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
306 g
Type
reactant
Reaction Step One
Name
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
18 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

xylene (600 mL), potassium carbonate (53.75 g), 4-chlorophenol (46.25 g), and copper powder (2.7 g) are charged in to a round bottom flask at 25-35° C. The reaction mixture heated to 60-70° C., o-chlorophenyl acetic acid (50 g) is added in portions. The reaction mixture is heated to reflux, maintained for 2-3 hours and simultaneously water is removed by azeotropic distillation. The reaction mixture is cooled to below 90° C. Water (600 mL) is added, both layers are separated. The organic layer is washed with water (600 mL). The combined organic layer is cooled to 0-10° C. and conc. HCl (26 mL) is added until the pH reaches to 2.0. The reaction mass is maintained at 0-10° C. for 1 hour, the obtained solid is collected by filtration, washed with water (450 mL), and dried at 60° C. to afford 33.8 g of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53.75 g
Type
reactant
Reaction Step Two
Quantity
46.25 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

27.8 g (216 mmol) of 4-chlorophenol and 47 g (205 mmol) of methyl 2-bromophenylacetate were suspended in 790 mL of dioxane. The mixture was heated to 48° C. and 141 g of cesium carbonate, 4.5 g of glycine and 8.6 g of cuprous chloride were added. The resulting suspension was heated to reflux and stirred at this temperature for 5 days. After cooling down to room temperature, the solid was removed by filtration, washed with 100 mL of dioxane, and discarded. The mother liquors were combined and concentrated under vacuum. 100 mL of ethyl acetate were added to the residue, and the pH was adjusted to 1 with HCl 2 M. The organic phase was extracted, washed with brine and dried. The solvent was removed under vacuum. 100 mL of water were added to the residue, and the pH was adjusted to 1 with HCl 2 M. The resulting suspension was stirred and filtered, to obtain 41 g of 2-(4-chlorophenoxy)phenylacetic acid (compound XIVb) as a brown solid. Yield: 76.1%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
141 g
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
790 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 552.0 g (4.0 mol) of potassium carbonate and 1500 mL of diglyme was kept at 0-20° C. while adding 283.1 g (2.2 mol) of 4-chlorophenol thereto and mixing, and then 5.74 g (0.04 mol) of copper(I) bromide was added. The obtained mixture was heated to 100° C., and 90.3 g (0.53 mol) of 2-chlorophenylacetic acid was added. This mixture was stirred at the same temperature for 1 hour, and then 159.4 g (0.93 mol) of 2-chlorophenylacetic acid was further added. After stirring the obtained mixture at 120-130° C. for approximately 8 hours, completion of the reaction was confirmed by high-performance liquid chromatography. The reacted mixture was cooled to near room temperature, and then approximately 700 mL of water and approximately 650 mL of 35 wt % hydrochloric acid water were added in that order. The pH of the aqueous layer was below 1. After further adding about 500 mL of water to the obtained mixture, it was extracted once with 400 mL and once with 200 mL of toluene, in that order. The obtained organic layers were combined and washed 3 times with 500 mL of water and once with 500 mL of brine, in that order. The obtained organic layer was subjected to dehydration treatment with anhydrous magnesium sulfate, and 100 mL of heptane was added dropwise to approximately 400 g of the residue obtained by partially concentrating the treated organic layer. The internal temperature of the mixture after the dropwise addition was about 70° C., and crystals precipitated in the mixture. Upon completion of the dropwise addition, the mixture was cooled to 20-25° C. and the crystals were separated off by filtration. The obtained crystals were washed with 100 mL of a heptane/toluene=1/1 mixed solvent and dried under reduced pressure to obtain 245.6 g of 2-(2-(4-chlorophenoxy)phenyl)acetic acid as a white solid. The yield was 68.8%.
Quantity
552 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
283.1 g
Type
reactant
Reaction Step Two
Quantity
90.3 g
Type
reactant
Reaction Step Three
Quantity
159.4 g
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
5.74 g
Type
catalyst
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
700 mL
Type
solvent
Reaction Step Seven

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